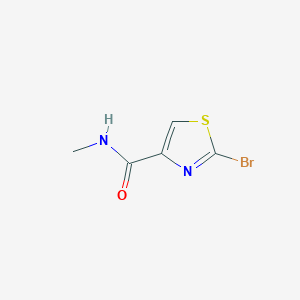

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Overview

Description

“2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of the compound is 178.05 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 178.05 , and it is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Synthesis and Biological Activities

- Anti-inflammatory and Analgesic Activities : Research indicates that derivatives of imidazo[2,1-b]thiazole, which include molecules similar to 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, show potential anti-inflammatory and analgesic activities (Soyer Can et al., 2021).

- Antitumor Activity : A study identified substituted thiazole-5-carboxamides as potent inhibitors of Src/Abl kinase, demonstrating significant antiproliferative activity against various cancer cell lines and suggesting potential in cancer treatment (Lombardo et al., 2004).

- Fungicidal Activity : Synthesized 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, structurally related to this compound, have shown promising fungicidal activity, particularly against Pellicularia sasakii (Wei, 2012).

- Synthesis of Analogous Compounds : A study presented an alternative synthesis route for a compound closely related to this compound, demonstrating the versatility in synthesizing related chemical entities (Shahinshavali et al., 2021).

- Potential as Antihypertensive Agents : Research on thiazole derivatives, including compounds structurally related to this compound, has shown potential as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).

Chemical Synthesis and Applications

- Solid Phase Synthesis : A study explored the solid phase synthesis of 2-amino-5-carboxamide thiazole derivatives, a process that involves steps related to the compound (Kim et al., 2019).

- Novel Bi-heterocycles Synthesis : Another research focused on the synthesis of novel bi-heterocycles containing a 1,3-thiazole unit, indicative of the compound's versatility in creating new chemical entities with potential therapeutic applications (Ramzan et al., 2018).

- Application in Azo Dye Synthesis : The compound's derivatives have been used in the synthesis of azo dyes, showcasing its utility in industrial applications (Tanaka et al., 1991).

- Herbicidal Activities : Studies have also explored the use of thiazole derivatives in the synthesis of herbicidal agents, further extending its application in agricultural chemistry (Hu et al., 2009).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s thiazole ring allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile molecule in biochemical processes . Additionally, this compound has shown potential in inhibiting certain enzymes, thereby affecting the overall metabolic flux within cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound has been found to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These effects collectively impact cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s thiazole ring structure allows it to bind to active sites of enzymes, thereby inhibiting their activity . This inhibition can result in the accumulation of substrates or depletion of products, ultimately affecting cellular processes. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pathways related to oxidative stress responses, energy metabolism, and detoxification processes . By modulating the activity of key enzymes, this compound can influence the overall metabolic state of cells, leading to changes in metabolite levels and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its intended sites of action . The subcellular distribution of this compound is essential for understanding its precise molecular mechanisms and effects on cellular function.

Properties

IUPAC Name |

2-bromo-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVIJFKYLPGNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727795 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092942-42-1 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)